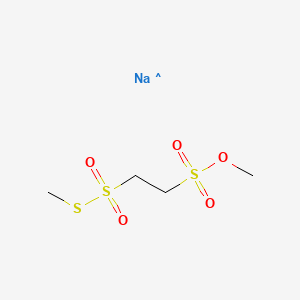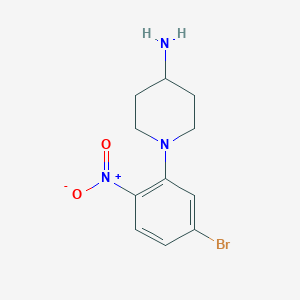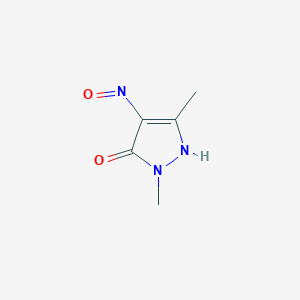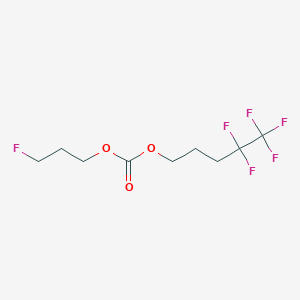![molecular formula C60H48O24 B12089259 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)- CAS No. 97233-47-1](/img/structure/B12089259.png)
8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamtannin D2 is a naturally occurring polyphenolic compound isolated from the bark of cinnamon trees and the berries of Vaccinium vitis-idaea L. It belongs to the class of tannins, specifically proanthocyanidins, which are known for their antioxidant properties. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D2 is complex due to its polyphenolic structure. Typically, it involves the extraction from natural sources rather than synthetic routes. The extraction process includes:
Collection and Drying: Fresh bark or berries are collected and dried.
Solvent Extraction: The dried material is soaked in organic solvents like ethanol or ether to dissolve the tannins.
Filtration and Evaporation: The solvent is filtered to remove solid residues, and then evaporated to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate Cinnamtannin D2.
Industrial Production Methods
Industrial production of Cinnamtannin D2 follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of plant material are processed using industrial-grade solvents.
Continuous Filtration: Automated filtration systems are used to handle large volumes.
Solvent Recovery: Solvents are recovered and reused to minimize waste.
High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification to ensure high purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamtannin D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Catechins, epicatechins.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Cinnamtannin D2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the food industry as a natural preservative and in cosmetics for its skin-protective effects.
Mecanismo De Acción
The mechanism of action of Cinnamtannin D2 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, preventing oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Anti-diabetic Effects: Enhances insulin sensitivity and modulates glucose metabolism.
Comparación Con Compuestos Similares
Cinnamtannin D2 is compared with other proanthocyanidins such as:
Procyanidin B2: Similar antioxidant properties but differs in its specific molecular structure and sources.
Epicatechin: A simpler monomeric unit with distinct biological activities.
Catechin: Another monomeric unit with well-documented health benefits.
Cinnamtannin D2 stands out due to its unique doubly-linked structure, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
97233-47-1 |
|---|---|
Fórmula molecular |
C60H48O24 |
Peso molecular |
1153.0 g/mol |
Nombre IUPAC |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48+,49-,50+,51+,52+,53+,54+,55+,59?,60+/m0/s1 |
Clave InChI |
QRQAODSINXAOBF-FOXNHLEZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)









![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
